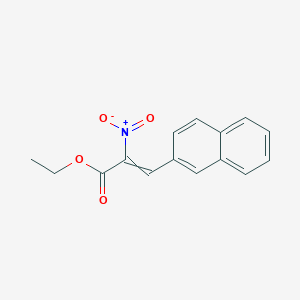
Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a nitroprop-2-enoate moiety. The presence of both nitro and ester functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between naphthalene-2-carbaldehyde and ethyl nitroacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild heating conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted nitroalkenes.
Scientific Research Applications
Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The naphthalene ring can intercalate with DNA, affecting its function and leading to potential anticancer activity. The compound’s ability to undergo various chemical transformations also contributes to its diverse biological activities.
Comparison with Similar Compounds
Ethyl 3-(naphthalen-2-yl)-2-nitropropanoate: Similar structure but with a different substitution pattern.
3-(Naphthalen-2-yl)-2-nitroprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-(Naphthalen-2-yl)-2-nitroprop-2-enamide: Similar structure but with an amide group instead of an ester.
Uniqueness: Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its naphthalene ring provides aromatic stability, while the nitro and ester groups offer reactivity that can be exploited in various synthetic and biological applications.
Properties
CAS No. |
74222-04-1 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
ethyl 3-naphthalen-2-yl-2-nitroprop-2-enoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)14(16(18)19)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,2H2,1H3 |
InChI Key |
YHQJMLCTEMYLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















